molecular formula C13H13NO4S B1423868 Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-72-3

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B1423868
CAS No.: 477858-72-3
M. Wt: 279.31 g/mol
InChI Key: IVZYWDGQBRICIY-UHFFFAOYSA-N
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Description

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is a useful research compound. Its molecular formula is C13H13NO4S and its molecular weight is 279.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is a compound with potential applications in the synthesis of various chemical derivatives. One study outlines a method for synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process involves ammonium acetate and has implications for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Structural and Molecular Analysis

The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined using X-ray diffraction analysis. These studies are crucial for understanding the conformation and packing of molecules in crystals, and how intramolecular and intermolecular hydrogen bonds influence these structures (Kuleshova & Khrustalev, 2000).

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. For example, methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, synthesized through reactions of methyl 3,4,6-trioxoalkanoates with aromatic aldehydes and arylamines, demonstrated antimicrobial activity against strains like Staphylococcus aureus P-209 and Escherichia coli M17. Such studies highlight the potential pharmaceutical applications of these compounds (Mukovoz et al., 2017).

Novel Synthesis Processes

Innovative synthesis methods have been developed for various precursors and derivatives. A notable example is the preparation of methyl 2-cyano-2-(3-thienyl)acetate, a pharmaceutical intermediate, achieved through a novel synthesis process (Raynolds, 1984).

Properties

IUPAC Name

methyl 2-[4-hydroxy-2-oxo-1-(thiophen-2-ylmethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-18-12(16)7-10-11(15)4-5-14(13(10)17)8-9-3-2-6-19-9/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZYWDGQBRICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 3
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 4
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 5
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Reactant of Route 5
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 6
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate

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